molecular formula C18H17ClN2O2 B2965274 3-(2-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 895908-85-7

3-(2-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2965274
CAS RN: 895908-85-7
M. Wt: 328.8
InChI Key: OLBLTPFCQXEQGP-UHFFFAOYSA-N
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Description

3-(2-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C18H17ClN2O2 and its molecular weight is 328.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on derivatives of methanodibenzo diazocines, such as the chemical compound , often explores their synthesis and potential as scaffolds for further chemical modifications. For instance, Didier et al. (2007) demonstrated the bromination and iodination of methanodibenzo diazocines, providing access to unsymmetrical analogs of Tröger's base, highlighting the versatility of these compounds in organic synthesis Didier & Sergeyev, 2007. Furthermore, Voskressensky et al. (2010) studied the reactions of tetrahydropyrrolo pyrazines with alkynes, leading to the synthesis of tetrahydropyrrolo diazocines, showcasing another dimension of chemical utility Voskressensky et al., 2010.

Fluorescent Probes for pH Monitoring

A novel application of diazocine derivatives is in the development of fluorescent probes for pH monitoring. Xu et al. (2018) introduced a dual-response pH fluorescent probe based on acridine and diazocine structures, capable of monitoring extreme acidic and alkaline pH ranges. This innovation opens up new avenues for using diazocine derivatives in sensor technology and environmental monitoring Xu, Yan, & Yuan, 2018.

Coordination Chemistry and Material Science

Diazocine derivatives also find application in coordination chemistry and material science, where their complexing abilities are exploited. Dong et al. (2000) investigated the coordination chemistry of bidentate Schiff-base ligands, leading to the synthesis of new coordination polymers. Such research underscores the potential of diazocine derivatives in creating novel materials with specific properties Dong, Smith, & zur Loye, 2000.

properties

IUPAC Name

11-(2-chlorobenzoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-15-5-2-1-4-14(15)18(23)20-9-12-8-13(11-20)16-6-3-7-17(22)21(16)10-12/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBLTPFCQXEQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

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